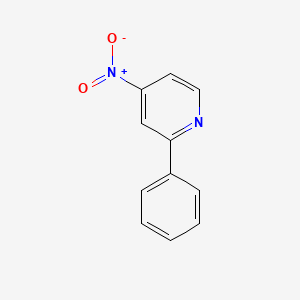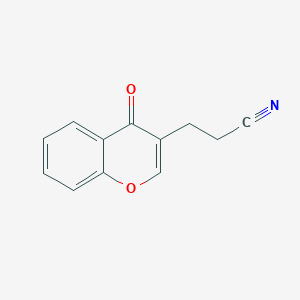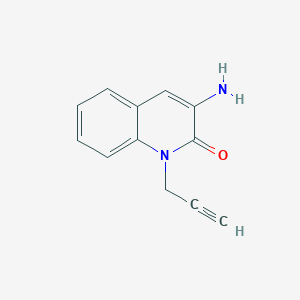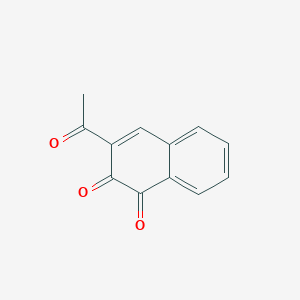
1,2-Naphthalenedione, 3-acetyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetylnaphthalene-1,2-dione, also known as 3-acetyl-1,2-naphthoquinone, is an organic compound with the molecular formula C12H8O3. It is a derivative of naphthoquinone, characterized by the presence of an acetyl group at the third position of the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-acetylnaphthalene-1,2-dione typically involves the acetylation of naphthoquinone derivatives. One common method is the Friedel-Crafts acylation reaction, where naphthoquinone is reacted with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of 3-acetylnaphthalene-1,2-dione may involve large-scale Friedel-Crafts acylation processes. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-Acetylnaphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Major Products Formed:
Oxidation: Higher oxidation state quinones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinone derivatives.
Scientific Research Applications
3-Acetylnaphthalene-1,2-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and dyes.
Biology: The compound is used in studies related to enzyme inhibition and as a probe for redox reactions.
Medicine: Research explores its potential as an anticancer agent and its role in drug development.
Industry: It is utilized in the production of polymers, coatings, and electronic materials
Mechanism of Action
The mechanism of action of 3-acetylnaphthalene-1,2-dione involves its interaction with biological molecules through redox reactions. The compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. It targets specific enzymes and pathways involved in oxidative stress and cellular signaling .
Comparison with Similar Compounds
1,2-Naphthoquinone: Shares the quinone structure but lacks the acetyl group.
Menadione (Vitamin K3): A naphthoquinone derivative with a methyl group at the third position.
Lawsone: A naturally occurring naphthoquinone with a hydroxyl group at the second position
Uniqueness: 3-Acetylnaphthalene-1,2-dione is unique due to its acetyl group, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
75089-88-2 |
|---|---|
Molecular Formula |
C12H8O3 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
3-acetylnaphthalene-1,2-dione |
InChI |
InChI=1S/C12H8O3/c1-7(13)10-6-8-4-2-3-5-9(8)11(14)12(10)15/h2-6H,1H3 |
InChI Key |
ATZLOFVECLKRTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=CC=CC=C2C(=O)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(Z)-2-hydroxyprop-1-enyl]quinolin-8-ol](/img/structure/B11898985.png)
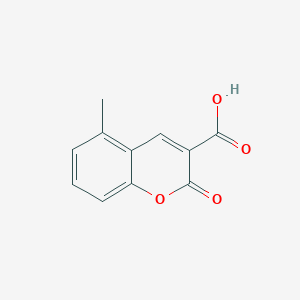
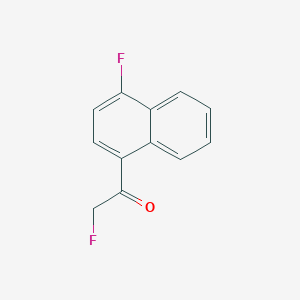



![Acetonitrile, [(2-oxo-2H-1-benzopyran-7-yl)oxy]-](/img/structure/B11899020.png)
![(S)-6-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride](/img/structure/B11899025.png)
